molecular formula C9H15NO2 B14700781 Prop-2-en-1-yl piperidine-1-carboxylate CAS No. 17738-04-4

Prop-2-en-1-yl piperidine-1-carboxylate

Cat. No.: B14700781
CAS No.: 17738-04-4
M. Wt: 169.22 g/mol
InChI Key: XIOHUMRSFVEJNF-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl piperidine-1-carboxylate is a piperidine-derived carbamate ester featuring an allyl (prop-2-en-1-yl) group as the ester substituent. The allyl group introduces unsaturation (C=C), which may influence reactivity, polarity, and molecular interactions compared to saturated esters. Based on related compounds (e.g., prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate ), the molecular formula is estimated as C₉H₁₃NO₂, with a molecular weight of ~167.2 g/mol. The allyl moiety likely reduces hydrophobicity (lower XLogP3) relative to bulkier esters like cyclohexyl or tert-butyl derivatives.

Properties

CAS No.

17738-04-4

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

prop-2-enyl piperidine-1-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-8-12-9(11)10-6-4-3-5-7-10/h2H,1,3-8H2

InChI Key

XIOHUMRSFVEJNF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 2-propen-1-yl ester typically involves the esterification of 1-piperidinecarboxylic acid with propenyl alcohol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods: On an industrial scale, the production of 1-Piperidinecarboxylic acid, 2-propen-1-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinecarboxylic acid, 2-propen-1-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Piperidinecarboxylic acid, 2-propen-1-yl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 2-propen-1-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active piperidinecarboxylic acid, which can then interact with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Prop-2-en-1-yl piperidine-1-carboxylate with structurally related piperidine carboxylates:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Physical State (Inferred) Key Structural Features
This compound C₉H₁₃NO₂ ~167.2 ~1.2* Liquid Allyl ester; unsaturated C=C bond
Propan-2-yl piperidine-1-carboxylate C₉H₁₇NO₂ 171.24 1.8 Liquid/Oil Isopropyl ester; saturated branched chain
Cyclohexyl piperidine-1-carboxylate C₁₂H₂₁NO₂ 211.30 2.8 Solid Cyclohexyl ester; bulky hydrophobic group
prop-2-en-1-yl 4-hydroxypiperidine-1-carboxylate C₉H₁₅NO₃ 185.22 ~0.5* Solid Hydroxyl substituent on piperidine ring
tert-Butyl 3-formyl-3-(prop-2-en-1-yl)piperidine-1-carboxylate C₁₃H₂₁NO₃ 253.3 N/A Solid tert-Boc protection; formyl and allyl groups

*Estimated based on structural analogs.

Key Differences in Physicochemical Properties

  • Hydrophobicity (XLogP3): The allyl ester’s unsaturation reduces logP compared to saturated esters (e.g., cyclohexyl: 2.8 vs. allyl: ~1.2). The hydroxylated derivative has even lower logP (~0.5) due to polar OH groups.
  • Molecular Weight: Bulky substituents (e.g., cyclohexyl, tert-butyl) increase molecular weight significantly, impacting solubility and diffusion properties.
  • Physical State: Allyl and isopropyl esters are likely liquids at room temperature, while hydroxylated or bulky derivatives (e.g., tert-butyl) tend to be solids .

Reactivity and Functional Group Influence

  • The allyl group’s C=C bond may participate in conjugation or addition reactions, offering synthetic versatility absent in saturated esters.
  • Hydroxyl or formyl substituents (e.g., ) introduce sites for hydrogen bonding or further functionalization, enhancing utility in pharmaceutical intermediates.

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